molecular formula C24H26N2O6 B270890 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270890
M. Wt: 438.5 g/mol
InChI Key: ISHGJFOLKSQTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as EACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EACA is a derivative of the amino acid lysine and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in a variety of scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of enzymes involved in the formation of new blood vessels that supply the tumor with nutrients. In inflammation research, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. In neurodegenerative disease research, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other toxic insults.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of enzymes involved in the formation of new blood vessels, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). By blocking the activity of these enzymes, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can prevent the growth and proliferation of cancer cells. Additionally, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has a variety of biochemical and physiological effects, including inhibition of MMPs and uPA, reduction of inflammatory cytokines and chemokines, and protection against oxidative stress. In addition, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a positive effect on the immune system, enhancing the production of natural killer cells and other immune cells that are involved in fighting infections and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its well-documented mechanism of action and biochemical effects. This makes it a useful tool for studying the pathways involved in cancer growth, inflammation, and neurodegeneration. However, one limitation of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new derivatives of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate with improved efficacy and reduced toxicity. Additionally, there is potential for using 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies to enhance its effects. Finally, there is a need for further research on the mechanisms of action of 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in other areas of scientific research.

Synthesis Methods

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of lysine with various reagents. One common method involves the reaction of lysine with diethyl oxalate to form N-carbobenzoxylysine ethyl ester, which is then reacted with 4-(ethoxycarbonyl)aniline to form the intermediate product. This intermediate is then reacted with 2,3-dimethylphenylacetic acid and pyrrolidine to form the final product, 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.

properties

Product Name

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H26N2O6/c1-4-31-23(29)17-8-10-19(11-9-17)25-21(27)14-32-24(30)18-12-22(28)26(13-18)20-7-5-6-15(2)16(20)3/h5-11,18H,4,12-14H2,1-3H3,(H,25,27)

InChI Key

ISHGJFOLKSQTAL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C

Origin of Product

United States

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